

# Spectral data (NMR, MS) for Vitexin-4"-o-glucoside characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vitexin-4"-o-glucoside	
Cat. No.:	B15588346	Get Quote

## Characterization of Vitexin-4"-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of **Vitexin-4"-O-glucoside**, a C-glycosyl flavonoid found in various medicinal plants. This document details the spectral data (NMR and MS), experimental protocols for isolation and characterization, and relevant biological pathways.

### **Spectral Data for Structural Elucidation**

The structural confirmation of **Vitexin-4"-O-glucoside** (Molecular Formula: C27H30O15, Molecular Weight: 594.52 g/mol) is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

#### Mass Spectrometry (MS)

High-resolution mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound.



Ionization Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Inferred Neutral Loss
ESI-	593.1512 [M-H] <sup>-</sup>	413.2	Loss of a glucosyl moiety (180 Da)

Table 1: Key Mass Spectrometry Data for Vitexin-4"-O-glucoside.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy, along with 2D correlation experiments (COSY, HSQC, HMBC), are essential for the complete structural assignment of **Vitexin-4"-O-glucoside**. The data presented here was acquired in DMSO-d6.



Position	<sup>13</sup> C Chemical Shift (δ, ppm)	¹H Chemical Shift (δ, ppm, J in Hz)
Aglycone (Apigenin)		
2	164.2	-
3	103.5	6.88 (s)
4	182.2	-
5	161.4	-
6	98.2	6.61 (s)
7	163.4	-
8	107.2	-
9	156.2	-
10	104.9	-
1'	121.5	-
2'	128.7	8.01 (d, J = 8.4)
3'	116.6	7.15 (d, J = 8.4)
4'	161.2	-
5'	116.6	7.15 (d, J = 8.4)
6'	128.7	8.01 (d, J = 8.4)
C-Glucosyl Moiety		
1"	73.3	4.69 (d, J = 9.8)
2"	70.8	3.81
3"	78.9	3.27
4"	70.4	3.41
5"	81.8	3.24
6"	61.5	3.56 (a), 3.78 (b)



O-Glucosyl Moiety		
1'''	101.2	5.03 (d, J = 7.7)
2""	74.2	3.28
3'''	76.8	3.31
4'''	70.0	3.19
5'''	77.5	3.37
6'''	61.1	3.48 (a), 3.69 (b)

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data of Vitexin-4"-O-glucoside in DMSO-d6.

# Experimental Protocols Isolation of Vitexin-4"-O-glucoside from Hawthorn (Crataegus pinnatifida) Leaves

This protocol outlines a method for the preparative isolation and purification of **Vitexin-4"-O-glucoside** from the leaves of Crataegus pinnatifida.[2][3]

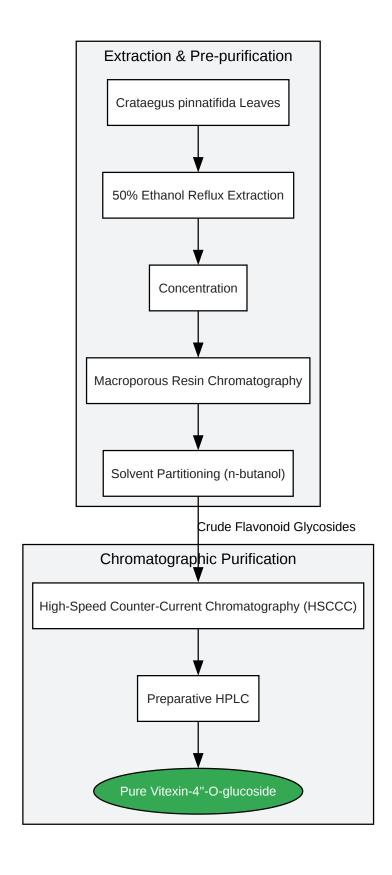
#### 1. Extraction:

- Dried and powdered leaves of Crataegus pinnatifida are reflux extracted with 50% ethanol (1:10 w/v) for 2 hours. The process is repeated twice.
- The combined filtrates are concentrated under reduced pressure to remove ethanol.
- 2. Macroporous Resin Chromatography (Initial Purification):
- The aqueous extract is passed through a D101 macroporous adsorption resin column to remove impurities.
- The column is then eluted with 60% ethanol to collect the flavonoid-rich fraction.
- The eluate is concentrated under reduced pressure.



- 3. Solvent Partitioning:
- The concentrated flavonoid fraction is suspended in water and partitioned with petroleum ether to remove pigments, followed by extraction with n-butanol.
- The n-butanol phase, containing the glycosides, is collected and concentrated to dryness.
- 4. High-Speed Counter-Current Chromatography (HSCCC):
- The dried n-butanol extract is subjected to HSCCC for further separation.
- Solvent System: A two-phase solvent system of chloroform/methanol/water/n-butanol (4:3:2:1.5, v/v) is used.
- The separation is performed to isolate the fraction containing **Vitexin-4"-O-glucoside**.
- 5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- The fraction containing Vitexin-4"-O-glucoside from HSCCC is further purified by preparative HPLC.
- Column: YMC C18 column (10.0 mm × 250 mm, 5 μm).
- Mobile Phase: Acetonitrile—water (19:81, v/v).
- Flow Rate: 3.0 mL/min.
- Detection: UV at 254 nm.
- Fractions corresponding to the **Vitexin-4"-O-glucoside** peak are collected and lyophilized to yield the pure compound.





Click to download full resolution via product page

Isolation and Purification Workflow



#### **Spectroscopic Characterization**

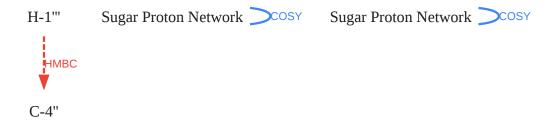
- 1. Mass Spectrometry:
- Instrument: Agilent 6530 Q-TOF or similar.
- Ionization Source: Electrospray Ionization (ESI) in negative mode.
- Collision Energy (for MS/MS): Approximately 18 eV.
- The purified compound is dissolved in methanol for analysis.
- 2. NMR Spectroscopy:
- Instrument: Bruker AV-700 NMR spectrometer or equivalent.
- Solvent: DMSO-d6.
- Experiments: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded at ambient temperature using standard pulse sequences.

## Structural Confirmation and Key Correlations

The precise structure of **Vitexin-4"-O-glucoside** is confirmed by analyzing 2D NMR data. Key correlations from HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) experiments establish the connectivity of the molecule.

- HMBC: The HMBC spectrum shows a key correlation between the anomeric proton of the O-linked glucose (H-1") and the carbon at the 4" position of the C-linked glucose (C-4"), confirming the 4"-O-glucosidic linkage.
- COSY: The COSY spectrum reveals the proton-proton coupling network within each sugar moiety, allowing for the assignment of all sugar protons.





Click to download full resolution via product page

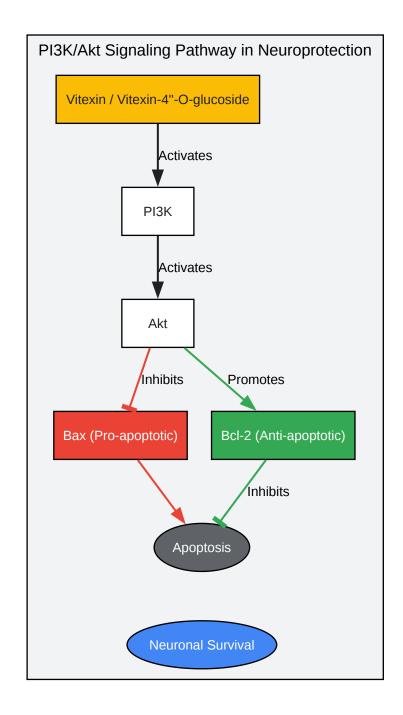
Key NMR Correlations for Structural Elucidation

# Biological Context: Neuroprotective Signaling Pathway

Vitexin, the aglycone of **Vitexin-4"-O-glucoside**, has been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).

The mechanism involves the activation of PI3K (Phosphoinositide 3-kinase), which in turn phosphorylates and activates Akt (Protein Kinase B). Activated Akt then influences downstream targets to suppress apoptotic proteins like Bax and upregulate anti-apoptotic proteins like Bcl-2, ultimately leading to enhanced neuronal survival.





Click to download full resolution via product page

**Neuroprotective Signaling Pathway** 

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR [mdpi.com]
- 2. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral data (NMR, MS) for Vitexin-4"-o-glucoside characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588346#spectral-data-nmr-ms-for-vitexin-4-o-glucoside-characterization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com